molecular formula C12H26Cl2N2 B11852590 3-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride

3-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride

Cat. No.: B11852590
M. Wt: 269.25 g/mol
InChI Key: LQXPKHFNSMHISM-UHFFFAOYSA-N
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Description

3-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C12H24N2·2HCl It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride typically involves the reaction of 3-methylpiperidine with piperidine-4-carboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

3-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate
  • 1-Methyl-4-(1-piperidin-4-ylethyl)piperazine trihydrochloride dihydrate
  • 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate

Uniqueness

3-Methyl-1-(piperidin-4-ylmethyl)piperidine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.

Properties

Molecular Formula

C12H26Cl2N2

Molecular Weight

269.25 g/mol

IUPAC Name

3-methyl-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride

InChI

InChI=1S/C12H24N2.2ClH/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12;;/h11-13H,2-10H2,1H3;2*1H

InChI Key

LQXPKHFNSMHISM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2CCNCC2.Cl.Cl

Origin of Product

United States

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